molecular formula C7H8O3 B14892309 (3R,3aR,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one

(3R,3aR,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one

Cat. No.: B14892309
M. Wt: 140.14 g/mol
InChI Key: LOTRXPYWDQSASJ-HCWXCVPCSA-N
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Description

(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is a chiral heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural features, which include a fused cyclopentane and furan ring system, making it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one can be achieved through several methods. One common approach involves the stereoselective reduction of a precursor compound, such as a furan derivative, under specific reaction conditions. For instance, the use of a chiral catalyst in the reduction process can yield the desired enantiomer with high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product from any by-products or impurities .

Chemical Reactions Analysis

Types of Reactions

(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one has numerous applications in scientific research:

    Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and influencing various biochemical processes. Its unique structure allows it to bind selectively to target proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one apart from similar compounds is its specific stereochemistry and the presence of both a cyclopentane and furan ring system. This unique combination of structural features contributes to its versatility and reactivity in various chemical and biological contexts .

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

(3R,3aR,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2/t4-,5-,6+/m0/s1

InChI Key

LOTRXPYWDQSASJ-HCWXCVPCSA-N

Isomeric SMILES

C1C=C[C@H]2[C@H]1[C@H](C(=O)O2)O

Canonical SMILES

C1C=CC2C1C(C(=O)O2)O

Origin of Product

United States

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